molecular formula C8H11ClN2O3 B3055988 2-Amino-1-(4-nitrophenyl)ethanol hydrochloride CAS No. 68215-44-1

2-Amino-1-(4-nitrophenyl)ethanol hydrochloride

Cat. No.: B3055988
CAS No.: 68215-44-1
M. Wt: 218.64 g/mol
InChI Key: DEXQHYFOYNPWIM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-amino-1-(4-nitrophenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c9-5-8(11)6-1-3-7(4-2-6)10(12)13;/h1-4,8,11H,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXQHYFOYNPWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90498119
Record name 2-Amino-1-(4-nitrophenyl)ethan-1-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68215-44-1
Record name Benzenemethanol, α-(aminomethyl)-4-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68215-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-(4-nitrophenyl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(4-nitrophenyl)ethan-1-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-nitrophenyl)ethanol hydrochloride typically involves the nitration of 2-amino-1-phenylethanol followed by the introduction of a hydrochloride group. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective nitration of the phenyl ring. The resulting nitro compound is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and hydrochloride formation steps are carefully controlled to minimize by-products and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-nitrophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(4-nitrophenyl)ethanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-nitrophenyl)ethanol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can affect the activity of enzymes and proteins, leading to changes in biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Phenyl Substituents

Table 1: Substituent Effects on Key Properties
Compound Name CAS No. Substituent Molecular Formula Key Features/Applications Reference
2-Amino-1-(4-nitrophenyl)ethanol HCl 5425-81-0 -NO₂ (para) C₈H₈N₂O₃·HCl High polarity; pharmaceutical intermediate
(R)-2-Amino-1-(3-chlorophenyl)ethanol HCl 169032-01-3 -Cl (meta) C₈H₁₀ClNO·HCl Chlorine's lipophilicity enhances CNS penetration
2-Amino-1-(4-hydroxyphenyl)ethanol HCl 19745-72-3 -OH (para) C₈H₁₀NO₂·HCl Hydroxyl group enables hydrogen bonding; used in catecholamine analogs
2-Amino-1-(2,5-dimethoxyphenyl)ethanol 3600-87-1 -OCH₃ (ortho, meta) C₁₀H₁₅NO₃ Methoxy groups increase metabolic stability; impurity in Midodrine HCl synthesis

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in the target compound reduces electron density on the phenyl ring, increasing acidity of the adjacent amino group compared to electron-donating substituents (-OH, -OCH₃) . Chlorine (-Cl) offers a balance between lipophilicity and moderate electron withdrawal, enhancing blood-brain barrier penetration in neuroactive compounds .
  • Biological Activity: Hydroxyl-containing analogues (e.g., 2-Amino-1-(4-hydroxyphenyl)ethanol HCl) mimic catecholamines like adrenaline but are prone to oxidation, limiting shelf life . Methoxy groups in 2-Amino-1-(2,5-dimethoxyphenyl)ethanol confer resistance to enzymatic degradation, making it a stable metabolite in antihypotensive drugs .

Analogues with Modified Backbone Structures

Table 2: Functional Group Variations
Compound Name CAS No. Backbone Modification Molecular Formula Key Differences Reference
2-Amino-1-(4-nitrophenyl)ethanone HCl 5425-81-0 Ketone (C=O) C₈H₇N₂O₃·HCl Higher reactivity due to ketone; used in heterocyclic synthesis
(1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol 716-61-0 Diol chain C₉H₁₂N₂O₅ Additional hydroxyl groups enhance solubility; Chloramphenicol impurity

Key Observations :

  • Ketone vs. Ethanol Backbone: The ketone in 2-Amino-1-(4-nitrophenyl)ethanone HCl increases electrophilicity, facilitating nucleophilic addition reactions (e.g., condensation with hydrazines) . The ethanol backbone in the target compound supports hydrogen bonding, improving crystallinity for structural characterization .
  • Chain Length and Functionality: The diol structure in (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol introduces two hydroxyl groups, drastically increasing hydrophilicity and making it a polar impurity in antibiotics like Chloramphenicol .

Stereochemical and Enantiomeric Variants

Table 3: Chiral Derivatives
Compound Name CAS No. Stereochemistry Molecular Formula Applications Reference
(R)-2-Amino-1-(4-fluorophenyl)ethanol HCl 1185198-25-7 R-configuration C₈H₁₀FNO·HCl Fluorine's electronegativity enhances binding affinity in receptor studies
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol HCl 521284-21-9 R-configuration C₁₆H₁₈N₂O₃·HCl Extended aromatic system for fluorescence-based assays

Key Observations :

  • Chiral Centers: Enantiomers like the (R)-configuration derivatives exhibit distinct biological activities due to stereospecific interactions with enzymes or receptors . Fluorine substitution in (R)-2-Amino-1-(4-fluorophenyl)ethanol HCl improves metabolic stability and bioavailability compared to nitro analogues .

Biological Activity

2-Amino-1-(4-nitrophenyl)ethanol hydrochloride is a compound of significant interest in biological research, particularly due to its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8_8H10_10N2_2O3_3·HCl. The structure features an amino group and a nitrophenyl moiety, which are critical for its biological activity.

PropertyValue
Molecular Weight186.63 g/mol
Melting Point190-192 °C
SolubilitySoluble in water
pH4.5 - 6.5

Antimicrobial Properties

Research indicates that this compound exhibits considerable antimicrobial activity. In various studies, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study assessed the minimum inhibitory concentrations (MICs) of the compound against common pathogens:

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureusTBDTBD
Escherichia coliTBDTBD
Pseudomonas aeruginosaTBDTBD

The results indicated that the compound's structural features enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Activity

This compound has also been investigated for its anticancer properties. It has shown potential in inhibiting the proliferation of various cancer cell lines.

The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells. This is achieved through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects on MCF-7 breast cancer cells:

TreatmentIC50 (µM)Effect on Cell Viability (%)
This compound225Significant decrease observed
Control (DMSO)-Baseline

The compound demonstrated a significant reduction in cell viability, indicating its potential as a therapeutic agent against breast cancer.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has shown antioxidant activity, which may contribute to its overall biological profile. The ability to scavenge free radicals can mitigate oxidative stress, a factor in many diseases.

Q & A

Q. What are the recommended synthetic routes for 2-amino-1-(4-nitrophenyl)ethanol hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

  • Reductive Amination: React 4-nitroacetophenone with ammonia or a primary amine under reducing conditions (e.g., sodium cyanoborohydride) to form the amino alcohol intermediate. Subsequent HCl treatment yields the hydrochloride salt. Control pH (6–7) and temperature (25–40°C) to optimize stereoselectivity and minimize byproducts like over-reduced nitro groups .
  • Nitro Reduction Followed by Hydroxylation: Reduce 4-nitrophenylglyoxal to the corresponding amine using catalytic hydrogenation (Pd/C, H₂), followed by hydroxylation via epoxide ring-opening or acid-catalyzed hydration. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to avoid incomplete reduction .

Q. How should researchers purify this compound to achieve >95% purity for biological assays?

Methodological Answer:

  • Recrystallization: Dissolve the crude product in hot ethanol/water (3:1 v/v), cool to 4°C, and collect crystals via vacuum filtration. Repeat with acetone/hexane for higher purity. Monitor melting point (mp 75–77°C) to confirm consistency with literature .
  • Column Chromatography: Use silica gel (200–300 mesh) with a gradient of dichloromethane/methanol (95:5 to 85:15). Collect fractions and analyze via HPLC (C18 column, 0.1% TFA in acetonitrile/water) to isolate the target compound .

Q. What safety protocols are critical when handling this compound in aqueous or organic solvent systems?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of fine particulates (P261 precaution) .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (P262 precaution). Avoid polyester clothing, as the compound may hydrolyze under acidic conditions, releasing nitroaniline derivatives .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT or QM/MM) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Reaction Path Prediction: Use density functional theory (DFT) to model transition states during nitro reduction or hydroxylation steps. Compare activation energies of competing pathways to prioritize synthetic routes .
  • Docking Studies: Perform molecular docking (AutoDock Vina) to assess interactions between the compound’s aminoethanol moiety and target enzymes (e.g., kinases). Optimize substituents on the phenyl ring to improve binding affinity .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. mass spectrometry) for structural validation?

Methodological Answer:

  • NMR Analysis: Compare experimental ¹H NMR (DMSO-d₆) signals with predicted spectra from ACD/Labs or ChemDraw. For example, the aromatic protons (4-nitrophenyl) should appear as a doublet (δ 8.2–8.4 ppm), while the ethanolamine protons resonate at δ 3.5–4.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks ([M+H]⁺ at m/z 229.08) and isotopic patterns to confirm the absence of chlorine adducts or sodium clusters, which may arise from incomplete HCl neutralization .

Q. What strategies mitigate batch-to-batch variability in enantiomeric purity during scale-up?

Methodological Answer:

  • Chiral Chromatography: Use a Chiralpak IA column with hexane/isopropanol (80:20) to separate enantiomers. Adjust flow rate (1.0 mL/min) and column temperature (25°C) to maintain resolution .
  • Crystallization-Induced Dynamic Resolution (CIDR): Add a chiral resolving agent (e.g., L-tartaric acid) during recrystallization to preferentially crystallize the desired enantiomer. Monitor enantiomeric excess (ee) via polarimetry .

Experimental Design & Data Analysis

Q. How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation: Incubate the compound in buffers (pH 1–13) at 40–60°C for 48 hours. Analyze degradation products via LC-MS (ESI+) to identify hydrolytic pathways (e.g., nitro group reduction or ethanolamine cleavage) .
  • Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40–80°C). Ensure R² > 0.95 for reliable predictions .

Q. How to address discrepancies in biological assay results across cell lines?

Methodological Answer:

  • Dose-Response Curves: Test the compound at logarithmic concentrations (1 nM–100 µM) in multiple cell lines (e.g., HEK293 vs. HepG2). Normalize data to vehicle controls and calculate IC₅₀ values using GraphPad Prism .
  • Metabolic Stability Testing: Pre-incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated metabolism. Adjust bioactivity interpretations based on half-life (t₁/₂) differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-1-(4-nitrophenyl)ethanol hydrochloride
Reactant of Route 2
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2-Amino-1-(4-nitrophenyl)ethanol hydrochloride

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